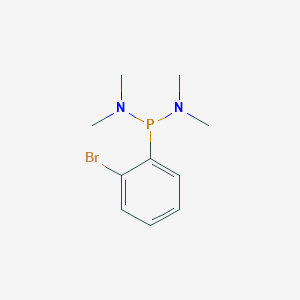

Bis(dimethylamino)(2-bromophenyl)phosphine

Description

Significance of Phosphine (B1218219) Ligands in Modern Synthetic Chemistry and Catalysis

Phosphine ligands are fundamental components of many transition metal catalysts, which are pivotal in facilitating a vast number of organic transformations. nih.gov Their importance stems from their unique electronic and steric properties, which can be finely tuned by modifying the substituents on the phosphorus atom. researchgate.net Electron-rich phosphines, for instance, can enhance the catalytic activity of metal centers in reactions like cross-coupling and amination. researchgate.netnih.gov The steric bulk of phosphine ligands also plays a crucial role in influencing the selectivity and efficiency of catalytic processes. researchgate.net This tunability allows for the rational design of catalysts for specific applications, making phosphine ligands a cornerstone of modern homogeneous catalysis. semanticscholar.org

Overview of Arylphosphines with Amino Substituents in Organometallic Catalysis

Arylphosphines bearing amino substituents represent a significant class of ligands in organometallic catalysis. The nitrogen atoms in the amino groups can act as additional donor sites, leading to chelating effects that enhance the stability and reactivity of the metal complexes. researchgate.net The presence of amino groups also modulates the electronic properties of the phosphorus center, generally increasing its electron-donating ability. This electronic enrichment can be beneficial in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comnih.govmdpi.com The combination of the rigid aryl backbone and the flexible amino substituents allows for the creation of a diverse ligand library with a wide range of steric and electronic profiles.

Contextualization of Bis(dimethylamino)(2-bromophenyl)phosphine within Contemporary Phosphine Ligand Research

This compound is a specialized arylphosphine that incorporates both amino and bromo substituents. The two dimethylamino groups are expected to render the phosphorus atom highly electron-rich, a desirable characteristic for promoting oxidative addition in catalytic cycles. researchgate.net The 2-bromophenyl group introduces a reactive site that can be exploited for further functionalization or for studying the electronic effects of a halogen substituent on the catalytic activity. This particular combination of functionalities places this compound at the intersection of several key areas of contemporary phosphine ligand research, including the development of electron-rich ligands, the synthesis of functionalized phosphines for catalyst immobilization or modification, and the study of ligand structure-activity relationships in catalysis.

Research Scope and Objectives Pertaining to the Designated Phosphine Compound

This article aims to provide a comprehensive overview of this compound, focusing on its synthesis, spectroscopic and structural properties, and potential applications in catalysis. Due to the limited availability of direct research on this specific compound, this analysis will draw upon established principles of organophosphorus chemistry and data from closely related analogues to present a scientifically grounded perspective. The objective is to highlight the potential of this phosphine ligand and to stimulate further experimental investigation into its properties and catalytic utility.

Synthesis and Characterization

The synthesis of this compound, while not explicitly detailed in the current literature, can be logically deduced from established synthetic methodologies for related aminophosphine (B1255530) compounds. A plausible synthetic route would involve the reaction of a suitable phosphorus precursor with 2-bromo-N,N-dimethylaniline derivatives or the reaction of a 2-bromophenylphosphorus dihalide with dimethylamine (B145610).

A common method for the synthesis of aminophosphines involves the reaction of a chlorophosphine with an amine. researchgate.net In the case of this compound, a likely precursor would be (2-bromophenyl)dichlorophosphine. The reaction of this dichlorophosphine with an excess of dimethylamine would lead to the substitution of the chloro groups with dimethylamino groups, yielding the desired product.

Table 1: Plausible Synthetic Data for this compound

| Parameter | Predicted Value/Method |

|---|---|

| Reactants | (2-bromophenyl)dichlorophosphine, Dimethylamine |

| Solvent | Anhydrous, non-protic solvent (e.g., THF, diethyl ether) |

| Reaction Conditions | Inert atmosphere (e.g., nitrogen, argon), low temperature to control reactivity |

| Work-up | Filtration to remove dimethylamine hydrochloride, followed by solvent removal and purification (e.g., distillation or chromatography) |

The characterization of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

|---|---|

| ³¹P NMR | A single resonance in the region typical for aminophosphines, likely influenced by the electronic effects of the 2-bromophenyl and dimethylamino groups. scispace.comhuji.ac.il |

| ¹H NMR | Resonances corresponding to the aromatic protons of the 2-bromophenyl group and the methyl protons of the dimethylamino groups. The integration and splitting patterns would confirm the structure. |

| ¹³C NMR | Signals for the aromatic carbons and the methyl carbons, providing further structural confirmation. |

| IR Spectroscopy | Characteristic absorption bands for P-N stretching, C-H stretching of the aromatic and methyl groups, and C-Br stretching. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Potential Catalytic Applications

The structural features of this compound suggest its potential as a highly effective ligand in various palladium-catalyzed cross-coupling reactions. The electron-rich nature imparted by the two dimethylamino groups is anticipated to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. researchgate.netnobelprize.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. The use of electron-rich phosphine ligands has been shown to be beneficial, particularly for challenging substrates. nih.govresearchgate.net It is hypothesized that a palladium catalyst bearing the this compound ligand would exhibit high activity in the coupling of aryl bromides and chlorides with boronic acids. semanticscholar.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines. The efficiency of this transformation is highly dependent on the nature of the phosphine ligand. mit.edu The electron-donating properties of this compound are expected to promote the reductive elimination step, leading to the efficient formation of the C-N bond.

Table 3: Predicted Catalytic Performance in Suzuki-Miyaura Coupling

| Parameter | Expected Outcome |

|---|---|

| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with this compound |

| Substrates | Aryl bromides, aryl chlorides, and various boronic acids |

| Reaction Conditions | Mild temperatures and low catalyst loadings |

| Yields | High to excellent yields for a broad range of substrates |

Structural and Electronic Properties

The molecular structure of this compound is expected to exhibit several key features that would influence its reactivity and coordinating ability. The phosphorus atom would adopt a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the vertices. The P-N bond lengths are expected to be in the typical range for aminophosphines, and the C-P bond to the aryl ring would be consistent with other arylphosphines.

The presence of the bulky dimethylamino groups and the 2-bromophenyl substituent would create a specific steric environment around the phosphorus atom. This steric hindrance can be quantified by the Tolman cone angle, which is a measure of the steric bulk of a phosphine ligand. While an experimental value is not available, it can be estimated to be significant, which could be advantageous in promoting reductive elimination in catalytic cycles.

The electronic properties of the ligand are largely dictated by the strong electron-donating nature of the two dimethylamino groups. This would result in a high electron density on the phosphorus atom, making it a strong σ-donor. This high basicity is a key factor in its potential to form highly active catalysts.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-8-6-5-7-9(10)11/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQGPSZKPXSGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(C1=CC=CC=C1Br)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Dimethylamino 2 Bromophenyl Phosphine and Analogous Systems

Strategies for Phosphorus-Carbon Bond Formation

The creation of a stable bond between a phosphorus atom and a carbon atom is a fundamental step in the synthesis of organophosphorus compounds. st-andrews.ac.uk Various classical and modern catalytic methods have been developed to achieve this transformation efficiently.

Reactions of Halogenophosphines with Organometallic Reagents

One of the most traditional and widely utilized methods for forming P-C bonds involves the reaction of a halogenophosphine with a potent organometallic nucleophile. nih.govbeilstein-journals.org This approach typically employs Grignard reagents (R-MgX) or organolithium reagents (R-Li) to displace a halide from the phosphorus center. beilstein-journals.orgrsc.org For a target molecule like Bis(dimethylamino)(2-bromophenyl)phosphine, this would conceptually involve reacting (Me₂N)₂PCl with an organometallic reagent derived from 1,2-dibromobenzene.

The high reactivity of these organometallic reagents ensures the reaction proceeds but also presents a significant drawback: a limited tolerance for many functional groups. semanticscholar.org Furthermore, these reactions require stoichiometric amounts of the reagents and careful handling due to the often pyrophoric nature of the organometallic compounds and the corrosiveness of simple alkyldichlorophosphines. semanticscholar.org Despite these limitations, the method's versatility has been demonstrated in the synthesis of a wide array of phosphines, including those with sterically hindered groups. rsc.org

Table 1: Common Organometallic Reagents in P-C Bond Formation

| Reagent Type | General Formula | Common Substrates | Key Features |

|---|---|---|---|

| Grignard Reagents | R-MgX | Chlorophosphines | Highly reactive, widely available |

| Organolithium Reagents | R-Li | Chlorophosphines | Very strong nucleophiles, useful for less reactive halides |

| Organozirconium Reagents | R-ZrCp₂Cl | Chlorophosphines | Milder, allows for more functional group tolerance |

Approaches Utilizing Metallated Phosphines

An alternative nucleophilic substitution strategy involves the use of metallated phosphines, also known as phosphides. nih.gov In this method, a primary or secondary phosphine (B1218219) is deprotonated with a strong base to generate a highly nucleophilic phosphide (B1233454) anion, which then reacts with an organic electrophile, such as an alkyl or aryl halide. rsc.org Alkali metal phosphides are the most common reagents used for this purpose. rsc.org

This approach is particularly useful for synthesizing phosphines with specific functional groups that might not be compatible with the generation of organometallic reagents. rsc.org To mitigate the high reactivity and air-sensitivity of the phosphide intermediates and the resulting phosphine products, they are often protected as phosphine-borane complexes. nih.govrsc.org The borane (B79455) group can be removed in a subsequent step to yield the free phosphine. semanticscholar.org

P-H Addition to Unsaturated Systems

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is an atom-economical method for creating P-C bonds. nih.gov This reaction can be initiated through several means, including thermal, radical, acidic, or basic conditions. nih.gov However, significant progress has been made in metal-catalyzed hydrophosphination, which often provides higher selectivity and milder reaction conditions. nih.gov

Transition metals such as palladium, platinum, nickel, and rhodium are effective catalysts for this transformation. nih.gov The mechanism typically involves the oxidative addition of the P-H bond to the metal center, followed by insertion of the unsaturated substrate and subsequent reductive elimination to form the final product. liv.ac.uk This method is advantageous as it avoids the use of stoichiometric organometallic reagents or strong bases. nih.gov

C-P(III) Coupling Reactions

Modern cross-coupling reactions have provided powerful tools for the direct formation of C-P bonds. Palladium-catalyzed coupling reactions, in particular, have been developed for the synthesis of trivalent phosphines. organic-chemistry.org One such strategy involves the coupling of aryl bromides (ArBr) or aryl triflates (ArOTf) with phosphination agents. organic-chemistry.orgorganic-chemistry.org

A notable advancement in this area is the use of acylphosphines as air- and moisture-stable phosphorus sources. organic-chemistry.orgorganic-chemistry.org In a palladium-catalyzed process, these reagents can react with aryl halides to directly afford trivalent phosphines in good yields, with broad substrate scope and functional group tolerance. organic-chemistry.org The proposed mechanism follows a standard catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. organic-chemistry.org This method offers a more practical and direct route to functionalized aryl phosphines compared to traditional methods that may require multiple steps of protection and deprotection. organic-chemistry.orgorganic-chemistry.org

Reduction Pathways for Phosphine Precursors

Often, the synthesis of a desired phosphine ligand proceeds via a more stable pentavalent phosphorus intermediate, such as a phosphine oxide or sulfide. beilstein-journals.org This strategy protects the phosphorus atom from unwanted oxidation during purification and handling. semanticscholar.org The final step is then the reduction of this precursor to the target trivalent phosphine.

Reduction of Phosphine Oxides and Related Chalcogenides to Access Trivalent Phosphines

The deoxygenation of tertiary phosphine oxides is a common and crucial final step in many phosphine syntheses. The phosphorus-oxygen bond is very strong, necessitating potent reducing agents or activation methods. researchgate.net Similarly, phosphine sulfides and selenides, which are also used as stable precursors, can be reduced to the corresponding phosphines. nih.govresearchgate.net

A variety of reagents have been developed for this purpose, with silanes being particularly prominent due to their effectiveness and relatively mild conditions. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Phosphine Oxides, Sulfides, and Selenides

| Reagent(s) | Precursor | Key Features | Stereochemistry |

|---|---|---|---|

| Silanes (e.g., HSiCl₃, PhSiH₃, Si₂Cl₆) | Phosphine Oxides | Widely used, often requires additives or heat. researchgate.net | Typically inversion of configuration. datapdf.com |

| Silanes (e.g., Si₂Cl₆) | Phosphine Sulfides | Effective reduction. | Typically retention of configuration. datapdf.com |

| Tris(trimethylsilyl)silane | Phosphine Sulfides & Selenides | Radical-based reduction, proceeds under mild conditions. researchgate.net | Retention of configuration. researchgate.net |

| Oxalyl Chloride / Hexachlorodisilane (B81481) | Phosphine Oxides | Metal-free, mild conditions, high purity of product. nih.govacs.org | Not specified. |

| Phosphonic Acid / Iodine | Phosphine Oxides & Sulfides | Solvent-free, cost-effective, environmentally friendly. organic-chemistry.org | Chiral phosphine oxides reduced without racemization. organic-chemistry.org |

The choice of reducing agent is critical and depends on the specific substrate and the presence of other functional groups. For instance, metal-free methods using oxalyl chloride and hexachlorodisilane have been developed to reduce phosphine oxides under mild conditions, yielding highly pure phosphines that can be used directly in subsequent reactions without laborious purification. nih.govacs.org Similarly, solvent-free methods using phosphonic acid and iodine offer a green and cost-effective alternative. organic-chemistry.org For chiral phosphines, the stereochemical outcome of the reduction is paramount. Reductions of P-chiral phosphine oxides with hexachlorodisilane typically proceed with inversion of configuration, whereas the corresponding sulfides are reduced with retention of configuration. datapdf.com

Derivatization and Functionalization of the (2-Bromophenyl) Moiety

The bromine atom on the phenyl ring of this compound is a versatile functional handle that allows for a wide array of subsequent transformations. This enables the synthesis of more complex phosphine ligands and intermediates with tailored electronic and steric properties.

Lithium-Halogen Exchange: One of the most powerful methods for functionalizing the (2-bromophenyl) moiety is lithium-halogen exchange. nih.gov Treatment of this compound with an alkyllithium reagent, typically at low temperatures, results in the rapid and selective replacement of the bromine atom with lithium. nih.gov This generates a highly reactive aryllithium intermediate which can then be quenched with a variety of electrophiles. For example, reaction with aldehydes or ketones would introduce secondary or tertiary alcohol functionalities, respectively. Carboxylation with carbon dioxide would yield a carboxylic acid, and reaction with alkyl halides could be used to install alkyl chains. This strategy provides a divergent approach to a wide range of derivatives from a single brominated precursor.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the (2-bromophenyl)phosphine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.org This methodology is particularly effective for the formation of biaryl structures. For instance, coupling with phenylboronic acid would yield the corresponding biphenyl-substituted phosphine. acs.org The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Heck-Mizoroki Reaction: The Heck reaction couples the (2-bromophenyl)phosphine with an alkene in the presence of a palladium catalyst and a base. nih.gov This results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, typically with high stereoselectivity. nih.gov This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds.

Sonogashira Coupling: This reaction facilitates the coupling of the (2-bromophenyl)phosphine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.

The following table summarizes these key derivatization strategies:

| Reaction Name | Reactant | Catalyst/Reagent | Product Type |

| Lithium-Halogen Exchange | Alkyllithium, then Electrophile | - | Varied (alcohols, acids, etc.) |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium catalyst, Base | Biaryl phosphine |

| Heck-Mizoroki Reaction | Alkene | Palladium catalyst, Base | Vinylated phosphine |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne phosphine |

Confirmation of Synthetic Pathways via Spectroscopic Methods

The confirmation of the successful synthesis of this compound and its derivatives relies on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, allows for unambiguous characterization of the target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organophosphorus compounds.

³¹P NMR Spectroscopy: This is a highly diagnostic technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is very sensitive to its electronic environment, including its oxidation state, coordination number, and the nature of the substituents. For a trivalent phosphine like this compound, the ³¹P NMR signal is expected to appear in a characteristic upfield region. For analogous bis(dimethylamino)phenylphosphines, ³¹P chemical shifts are typically observed in the range of δ 60-80 ppm. The presence of a single sharp resonance in this region would be strong evidence for the formation of the desired product.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons of the 2-bromophenyl group and the methyl protons of the dimethylamino groups. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the bromine and phosphine substituents. The methyl protons of the two dimethylamino groups would likely appear as a singlet or a doublet (due to coupling with the phosphorus nucleus) in the upfield region (typically δ 2.5-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment (4 aromatic protons and 12 methyl protons).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. One would expect to see distinct signals for the carbon atoms of the 2-bromophenyl ring and the methyl carbons of the dimethylamino groups. The carbon atoms of the aromatic ring would appear in the downfield region (typically δ 120-150 ppm), and their chemical shifts would be influenced by the substituents. The carbon atom directly attached to the phosphorus would exhibit a characteristic coupling (¹JPC), which is a valuable diagnostic feature. The methyl carbons would appear in the upfield region (typically δ 35-45 ppm) and may also show coupling to the phosphorus atom (²JPC).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), the aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region), and the C-N stretching vibrations of the dimethylamino groups. A key diagnostic band would be the P-N stretching vibration, which typically appears in the region of 950-1050 cm⁻¹. The presence of a C-Br stretching vibration would also be expected, although it may be in the fingerprint region and less diagnostic.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of dimethylamino groups and other characteristic fragments, which can provide further structural confirmation.

The following table summarizes the expected spectroscopic data for this compound:

| Spectroscopic Technique | Expected Observations |

| ³¹P NMR | Single resonance at δ 60-80 ppm |

| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm (multiplet, 4H); Methyl protons: δ 2.5-3.0 ppm (singlet or doublet, 12H) |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Methyl carbons: δ 35-45 ppm; C-P coupling observed |

| IR Spectroscopy | Aromatic C-H stretch (>3000 cm⁻¹); Aromatic C=C stretch (1600-1450 cm⁻¹); P-N stretch (950-1050 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak with characteristic bromine isotopic pattern (M⁺, M⁺+2) |

Based on a comprehensive search of publicly available scientific literature, there is insufficient information specifically on the coordination chemistry of the compound “this compound” to generate a detailed and accurate article according to the provided outline.

The search for research findings, structural data, and synthetic procedures for transition metal complexes involving this specific ligand did not yield relevant results. The coordination behavior, including specific binding modes and the synthesis of its complexes with palladium, platinum, molybdenum, tungsten, and gold, does not appear to be documented in the accessible literature.

Therefore, it is not possible to provide a scientifically accurate article that focuses solely on "this compound" as requested. Constructing an article would require speculation based on the behavior of related but distinct phosphine ligands, which would not adhere to the strict requirement of focusing exclusively on the specified compound.

Coordination Chemistry of Bis Dimethylamino 2 Bromophenyl Phosphine Complexes

Synthesis of Metal-Phosphine Coordination Compounds

Other Relevant Transition Metal Complexes (e.g., Copper, Iron, Rhodium)

Detailed studies on the synthesis and characterization of copper, iron, and rhodium complexes specifically with the bis(dimethylamino)(2-bromophenyl)phosphine ligand are not readily found in the existing literature. However, the coordination behavior of this ligand can be inferred from the general principles of phosphine (B1218219) coordination chemistry and studies on similar ligands.

Iron Complexes: Iron complexes featuring phosphine ligands are pivotal in catalysis and small molecule activation. Aminophosphine (B1255530) ligands have been shown to coordinate to iron in various oxidation states. A complex between iron and this compound would be expected to exhibit coordination through the phosphorus atom. The electronic properties of the ligand, influenced by the electron-donating dimethylamino groups and the electron-withdrawing bromo-substituted phenyl ring, would play a crucial role in determining the stability and reactivity of the resulting iron complex.

Rhodium Complexes: Rhodium-phosphine complexes are among the most important catalysts for a wide range of organic transformations, including hydrogenation and hydroformylation. The coordination of this compound to a rhodium center would likely result in the formation of catalytically relevant species. The steric and electronic properties of the ligand would be critical in dictating the selectivity and activity of such catalysts. The interplay between the basic dimethylamino groups and the steric bulk of the 2-bromophenyl group would be a key feature of its coordination to rhodium.

Influence of Ligand Architecture on Coordination Environment

The coordination environment around a metal center is significantly influenced by the steric and electronic properties of its ligands. For this compound, these parameters are dictated by the combination of its dimethylamino and 2-bromophenyl substituents.

Precise, experimentally determined steric and electronic parameters such as the Tolman cone angle (θ) and the Tolman electronic parameter (TEP) for this compound are not available in the literature. However, an estimation of these properties can be made by considering the contributions of its constituent groups.

A summary of the expected, though not experimentally confirmed, steric and electronic characteristics is presented in the table below.

| Parameter | Contributing Groups | Expected Influence |

| Tolman Cone Angle (θ) | 2-bromophenyl, dimethylamino | Expected to be large due to the ortho-bromo substituent. |

| Tolman Electronic Parameter (TEP) | Dimethylamino (donating), 2-bromophenyl (withdrawing) | The ligand is expected to be a net electron donor due to the strong donating effect of the two dimethylamino groups, though tempered by the withdrawing effect of the bromophenyl group. |

It is important to emphasize that the values and trends discussed are based on general principles of coordination chemistry and the known properties of similar ligands. Experimental studies are required for a definitive characterization of the coordination chemistry and ligand properties of this compound.

An extensive search for scientific literature detailing the catalytic applications of the specific chemical compound this compound in various organic transformations has been conducted. The objective was to find detailed research findings, including data on its use in several palladium-catalyzed cross-coupling reactions as per the specified outline.

Suzuki-Miyaura Coupling

Heck Coupling Reactions

Buchwald-Hartwig Amination

Hiyama, Negishi, and Sonogashira Coupling Reactions

Stille Coupling Reactions

Challenging C-C and C-N Bond Formations

The search results yielded general information on these cross-coupling reactions and highlighted the importance of phosphine ligands in palladium catalysis. researchgate.netwikipedia.orgnih.govmdpi.comwikipedia.orgorganic-chemistry.orgwikipedia.orguwindsor.ca For instance, the development of sterically demanding and electron-rich phosphine ligands has been crucial for advancing the scope and efficiency of reactions like the Buchwald-Hartwig amination. researchgate.net Similarly, the nature of the phosphine ligand is known to significantly influence the outcome of Sonogashira researchgate.net and Negishi couplings. nih.govrsc.org

However, the literature focuses on other well-established or novel phosphine ligands. For example, studies were found detailing the performance of various dialkylbiaryl phosphines, nih.gov biphenyl (B1667301) phosphines, nih.gov and ylide-functionalized phosphines acs.org in C-N and C-C bond-forming reactions. One commercially available palladium catalyst, Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), which bears a structurally related but different ligand, is noted for its use in a wide array of cross-coupling reactions. sigmaaldrich.com

No studies were identified that specifically employed or detailed the catalytic activity of this compound itself. Therefore, it is not possible to provide the requested detailed article with research findings and data tables for this particular compound's catalytic applications. The absence of such information in the public scientific domain suggests that this specific phosphine may not have been extensively studied or reported for these applications.

Catalytic Applications of Bis Dimethylamino 2 Bromophenyl Phosphine in Organic Transformations

Other Metal-Catalyzed Reactions

Hydroformylation Reactions

There is no available information on the use of Bis(dimethylamino)(2-bromophenyl)phosphine as a ligand in metal-catalyzed hydroformylation reactions.

Reductive Processes

No studies have been found that describe the application of this compound in catalytic reductive processes.

Annulation and Cyclization Reactions

The role of this compound in promoting or catalyzing annulation and cyclization reactions has not been documented in the available scientific literature.

Hydroalkynylation

There is no research detailing the use of this compound in hydroalkynylation reactions.

Nucleophilic Phosphine (B1218219) Organocatalysis

The application of this compound as a nucleophilic phosphine organocatalyst is not described in any available research.

Role of Ligand Design in Catalytic Performance and Selectivity

Without any data on its catalytic applications, the relationship between the specific ligand design of this compound and its catalytic performance and selectivity remains uncharacterized.

Impact of Electron-Donating Dimethylamino Groups on Catalytic Efficacy

The catalytic efficacy of phosphine ligands in transition metal-catalyzed reactions is profoundly influenced by their electronic properties. The presence of two electron-donating dimethylamino groups on the phosphorus atom of this compound would classify it as a highly electron-rich ligand. This characteristic is crucial in several key steps of common catalytic cycles, particularly in cross-coupling reactions.

Electron-donating ligands increase the electron density on the metal center to which they are coordinated. This enhanced electron density on the metal, such as palladium, facilitates the oxidative addition step, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions. A more electron-rich metal center is more nucleophilic and can more readily react with aryl halides.

The strong σ-donating nature of aminophosphine (B1255530) ligands, arising from π-electron donation from the nitrogen lone pairs to the phosphorus atom, makes the coordinated metal center more susceptible to oxidative addition. This increased reactivity is particularly beneficial for activating less reactive substrates, such as aryl chlorides, under milder reaction conditions.

The table below illustrates how the electronic properties of phosphine ligands, measured by the Tolman Electronic Parameter (TEP), correlate with catalytic activity. A lower TEP value indicates a more electron-donating ligand, which generally leads to higher catalytic activity in reactions where oxidative addition is crucial. While the specific TEP for this compound is not documented, it would be expected to be low, comparable to other aminophosphines.

Table 1: Comparison of Tolman Electronic Parameters (TEP) for Various Phosphine Ligands

| Ligand | TEP (cm⁻¹) | Classification | Expected Impact on Oxidative Addition |

|---|---|---|---|

| P(CF₃)₃ | 2141 | Strongly Electron-Withdrawing | Slows Rate |

| PPh₃ | 2069.9 | Moderately Electron-Donating | Moderate Rate |

| P(OPh)₃ | 2089.3 | Electron-Withdrawing | Slows Rate |

| P(NEt₂)₃ | 2061.1 | Strongly Electron-Donating | Accelerates Rate |

| P(t-Bu)₃ | 2056.1 | Strongly Electron-Donating | Accelerates Rate |

Data is illustrative and sourced from established organometallic chemistry principles.

Stereochemical Control and Asymmetric Catalysis with Chiral Analogues

The 2-bromophenyl substituent on this compound provides a strategic position for introducing chirality, which is essential for asymmetric catalysis. nih.gov By replacing the bromine atom or by modifying the dimethylamino groups with chiral substituents, chiral analogues of the ligand could be synthesized to control the stereochemical outcome of a reaction.

Chiral phosphines are among the most important classes of ligands for enantioselective transition-metal catalysis. nih.govpolyu.edu.hk They create a chiral environment around the metal center, which can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. polyu.edu.hk

For a chiral analogue of this compound, stereochemical control would be achieved through the specific three-dimensional arrangement of the substituents on the ligand. This chiral pocket forces the substrate to approach the metal center in a specific orientation, thereby directing the stereochemical course of the reaction. The effectiveness of such a ligand is typically measured by the enantiomeric excess (e.e.) of the product.

While no specific data exists for chiral analogues of this compound, the general performance of related chiral aminophosphine ligands in asymmetric reactions, such as hydrogenation or allylic alkylation, often yields high enantioselectivities. The table below provides hypothetical data based on typical results achieved with well-established chiral phosphine ligands in a representative asymmetric reaction.

Table 2: Illustrative Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation

| Chiral Ligand Type | Substrate | Product e.e. (%) |

|---|---|---|

| Chiral Aminophosphine | Methyl (Z)-α-acetamidocinnamate | >95% |

| Chiral Bisphosphine (e.g., BINAP) | Methyl (Z)-α-acetamidocinnamate | >99% |

| Chiral Ferrocenylphosphine | Dimethyl itaconate | >90% |

This data is representative of results found in asymmetric catalysis literature and does not represent actual experimental results for chiral analogues of this compound.

The development of such chiral analogues would involve multi-step synthetic routes, potentially starting from chiral amino alcohols or amines to construct the chiral aminophosphine moiety. The rigidity and steric bulk of the resulting ligand would be critical factors in achieving high levels of stereochemical control.

Mechanistic Investigations and Computational Studies of Reactions Involving Bis Dimethylamino 2 Bromophenyl Phosphine

Elucidation of Catalytic Cycles

The utility of phosphine (B1218219) ligands like Bis(dimethylamino)(2-bromophenyl)phosphine is most prominent in transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions generally involves a sequence of fundamental steps where the phosphine ligand plays a crucial role.

In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. nih.gov The key steps influenced by the phosphine ligand are oxidative addition and reductive elimination.

Oxidative Addition: This is often the rate-determining step of the catalytic cycle, where an aryl halide (Ar-X) reacts with a low-coordinate Pd(0) complex to form a Pd(II) intermediate. uwindsor.ca The phosphine ligand's electronic properties are paramount here. This compound is a highly electron-rich ligand due to the presence of two nitrogen atoms whose lone pairs can donate electron density to the phosphorus atom. This increased electron density on the phosphorus is then transferred to the palladium center, making the metal more nucleophilic and accelerating the rate of oxidative addition. nih.gov For some systems, the oxidative addition occurs after the dissociation of a phosphine ligand from a saturated metal complex to generate a more reactive, unsaturated intermediate. uwindsor.caacs.org

Reductive Elimination: This is the final, product-forming step where the two coupled groups are eliminated from the Pd(II) center, regenerating the active Pd(0) catalyst. nih.gov This step is often promoted by ligands that are sterically bulky. The 2-bromophenyl group on this compound provides significant steric hindrance around the metal center. This steric pressure can facilitate reductive elimination by encouraging the formation of the C-C or C-N bond, thereby relieving steric strain. nih.gov

Beyond its role as a ligand in metal catalysis, phosphines can also function as nucleophilic organocatalysts. In these reactions, the phosphine directly participates in bond formation, often leading to the generation of zwitterionic intermediates. rsc.org

A common mechanism involves the nucleophilic attack of the phosphine on an electrophilic substrate, such as an activated alkyne or allene. The high nucleophilicity of this compound, a direct result of its electron-rich amino groups, would make it highly effective in initiating such reactions. rsc.orgnih.gov The initial addition would form a zwitterionic phosphonium (B103445) intermediate. This intermediate then reacts with another substrate, and in the final step of the catalytic cycle, the phosphine is eliminated to yield the product and regenerate the catalyst. While specific applications of this compound in this context are not detailed in the literature, its electronic characteristics are ideal for this mode of catalysis.

Role of the Phosphine Ligand in Reaction Intermediates and Transition States

Steric Role: The significant bulk arising from the ortho-bromophenyl group influences the coordination number and geometry of the metal center. manchester.ac.ukelsevierpure.com It can prevent the formation of undesirable off-cycle species, such as ligand-bridged dimers. Furthermore, steric interactions in the transition state are crucial. For example, the steric clash between a bulky phosphine and the other ligands on the metal center can raise the energy of the transition state for reductive elimination, but more often, it promotes the reaction by creating a pre-organized geometry that is closer to the product state. nih.govscispace.com

Theoretical Approaches to Reaction Mechanisms and Ligand Design

Computational chemistry provides powerful tools to probe reaction mechanisms and rationally design new ligands without the need for extensive experimentation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and has become a standard tool for studying reaction mechanisms in organometallic catalysis. acs.orgmdpi.com

For a catalytic cycle involving this compound, DFT calculations could be employed to:

Map the Reaction Energy Profile: Calculate the relative energies of reactants, intermediates, transition states, and products for each elementary step (e.g., ligand dissociation, oxidative addition, reductive elimination).

Analyze Transition State Geometries: Determine the three-dimensional structure of the transition states to understand the steric and electronic factors that govern activation barriers.

Predict Ligand Effects: Systematically modify the ligand structure in silico (e.g., by changing the amino or aryl substituents) to predict how these changes would affect catalytic activity. mdpi.com

The table below illustrates typical energetic data that would be obtained from a DFT study of a palladium-catalyzed cross-coupling reaction.

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| ΔG‡OA | Activation free energy for oxidative addition. | 15 - 25 |

| ΔG‡RE | Activation free energy for reductive elimination. | 10 - 20 |

| ΔGrxn | Overall free energy of the reaction. | < 0 (Exergonic) |

| Ligand Dissociation Energy | Energy required to remove one phosphine ligand from the metal center. | 5 - 15 |

Note: These are representative values and would vary depending on the specific reactants and reaction conditions.

NBO and Frontier Molecular Orbital (HOMO-LUMO) analyses provide deeper insights into the electronic structure and reactivity of the phosphine ligand itself. dergipark.org.trmdpi.com

Natural Bond Orbital (NBO) Analysis: This method analyzes the molecular wavefunction to provide a picture of charge distribution and orbital interactions. researchgate.netnih.gov For this compound, an NBO analysis would quantify the electron-donating effect of the dimethylamino groups by showing the delocalization of the nitrogen lone pair electrons into the P-N bonds and the phosphorus atom's orbitals. This provides a quantitative measure of the ligand's electron-richness.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap often implies higher reactivity. mdpi.comnih.gov For this phosphine, the HOMO would be expected to have significant character on the phosphorus and nitrogen lone pairs, consistent with its strong nucleophilic and σ-donating properties.

The following table summarizes key parameters derived from these analyses.

| Parameter | Description | Expected Trend for this Ligand |

| HOMO Energy | Energy of the highest occupied molecular orbital. | High (less negative), indicating strong electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively high. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relatively small, suggesting high reactivity. |

| NBO Charge on P | Calculated natural charge on the phosphorus atom. | Highly negative, confirming its electron-rich character. |

These computational analyses, when combined with experimental results, provide a comprehensive picture of the role that this compound plays in dictating the course and efficiency of catalytic reactions.

Computational Modeling for Catalyst Optimization

Computational modeling has become an indispensable tool for the rational design and optimization of catalysts, offering insights into reaction mechanisms and predicting the performance of new ligand scaffolds. acs.orgbris.ac.uk For catalysts incorporating phosphine ligands such as this compound, computational methods are employed to quantify the steric and electronic properties that govern catalytic activity and selectivity. researchgate.net By establishing relationships between these calculated descriptors and experimentally observed outcomes, predictive models can be developed to accelerate the discovery of more efficient catalysts. acs.org

A central aspect of this approach involves the calculation of various ligand descriptors. Steric properties are often quantified using parameters like the Tolman cone angle (θ) or more sophisticated metrics such as the percent buried volume (%Vbur), which describes the percentage of a metal center's coordination sphere that is occupied by the ligand. researchgate.net Electronic effects are typically captured by descriptors like the Tolman Electronic Parameter (TEP), derived from the CO stretching frequency of a Ni(CO)3(L) complex, or through quantum chemical calculations of properties such as Natural Bond Orbital (NBO) charges. bris.ac.uk

Density Functional Theory (DFT) is a widely used method to explore the full catalytic cycle of reactions. researchgate.net For a given reaction, such as a palladium-catalyzed cross-coupling, DFT calculations can determine the energy barriers for key elementary steps like oxidative addition, transmetallation, and reductive elimination. researchgate.net By systematically varying the phosphine ligand, researchers can correlate changes in these energy barriers with the ligand's structural features. For instance, studies have shown that for Suzuki-Miyaura coupling, the oxidative addition step is primarily influenced by electronic effects, whereas transmetallation and reductive elimination are controlled by a combination of steric and electronic factors. researchgate.net

For conformationally flexible ligands like many aminophosphines, accurately determining the lowest-energy conformer is crucial for obtaining reliable thermodynamic data. d-nb.infonih.gov Automated computational workflows have been developed to address this challenge. These multi-step procedures often begin with a broad conformational search using computationally efficient methods, followed by refinement of the most promising low-energy structures with higher-level DFT calculations. d-nb.infonih.gov This approach ensures that the calculated properties accurately reflect the ligand's behavior in a catalytic system. Machine learning techniques can then be applied to these large datasets of calculated descriptors to build models that predict catalyst performance, such as yield or enantioselectivity, for new, untested ligands. nih.govresearchgate.net

Table 1: Key Computational Descriptors for Phosphine Ligand-Based Catalyst Optimization

Descriptor Type Parameter Description Typical Application Steric Cone Angle (θ) A measure of the solid angle formed by the ligand at the metal center. Correlating ligand bulk with catalytic activity and selectivity. Steric Percent Buried Volume (%Vbur) The percentage of the coordination sphere of a metal that is occupied by the ligand. Provides a more nuanced measure of steric hindrance than the cone angle. Electronic Tolman Electronic Parameter (TEP) Based on the ν(CO) stretching frequency of Ni(CO)3L complexes; measures net electron-donating ability. Quantifying the electron-richness or -poorness of a phosphine ligand. Electronic Natural Bond Orbital (NBO) Charge The calculated charge on the phosphorus atom or metal center. Assessing the electronic interaction between the ligand and the metal. Thermodynamic Reaction Energy Barriers (ΔG‡) The Gibbs free energy of activation for elementary steps in a catalytic cycle, calculated via DFT. Identifying the rate-determining step and understanding how ligands affect reaction kinetics.

Frustrated Lewis Pair Chemistry with Related Phosphine Systems

The concept of Frustrated Lewis Pairs (FLPs) describes combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond or adduct. researchgate.netwikipedia.org This "unquenched" reactivity allows the separate Lewis basic and acidic sites to act cooperatively to activate a variety of small molecules, most notably dihydrogen (H₂). researchgate.netwikipedia.org This discovery has led to the development of metal-free catalysis for reactions such as hydrogenation. researchgate.net

In a typical phosphine-based FLP, a bulky phosphine acts as the Lewis base, while a sterically demanding borane (B79455), such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), serves as the Lewis acid. wikipedia.org The steric bulk on both components prevents the phosphorus lone pair from forming a direct P-B bond. wikipedia.org When exposed to H₂, the phosphine and borane work in concert to heterolytically cleave the H-H bond, forming a phosphonium cation ([HPR₃]⁺) and a hydridoborate anion ([HB(C₆F₅)₃]⁻). wikipedia.org

Computational studies have been crucial in understanding and predicting the reactivity of FLPs. nih.gov DFT calculations can model the transition states for small molecule activation, providing insights into the reaction pathways and activation energies. nih.gov For example, studies on phosphine/borane pairs have shown that the thermodynamics and kinetics of H₂ activation can be finely tuned by modifying the substituents on either the phosphine or the borane. nih.gov Some systems may form a "latent" FLP, where a weak donor-acceptor complex exists but can still readily activate H₂. nih.gov This computational analysis allows for the rational design of FLPs with desired reactivity for specific catalytic applications. researchgate.net

Table 2: Comparison of Calculated H₂ Activation Barriers for Different Phosphine-Borane Pairs

Lewis Base (Phosphine) Lewis Acid (Borane) System Type Calculated H₂ Activation Energy (kcal/mol) P(tBu)₃ B(C₆F₅)₃ Classic Intermolecular FLP ~15-20 PCy₃ B(C₆F₅)₃ Classic Intermolecular FLP ~18-23 P(tBu)₃ B(C₆H₄)₃CH "Latent" FLP (Donor-Acceptor Complex) ~12-17 iPr₂P(C₆H₄)BCy₂ (Internal Borane) Intramolecular FLP Varies with substrate

Future Directions and Emerging Research Avenues for Bis Dimethylamino 2 Bromophenyl Phosphine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of aminophosphines often involves the use of hazardous reagents and generates significant waste. researchgate.net Future research will likely focus on developing more sustainable and efficient synthetic methodologies for Bis(dimethylamino)(2-bromophenyl)phosphine. Key areas of exploration include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. nih.govscranton.eduresearchgate.netprimescholars.comjocpr.com Future routes could explore catalytic P-N bond formation, potentially avoiding the stoichiometric use of chlorinating agents and the subsequent generation of salt byproducts.

Green Solvents and Catalysts: Moving away from volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions will be a critical step. figshare.com The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the synthesis.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput production. rsc.org Developing a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process.

A comparative look at potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Aminolysis | Well-established methodology | Use of hazardous reagents (e.g., PCl3), formation of stoichiometric byproducts |

| Catalytic P-N Coupling | Higher atom economy, reduced waste | Development of efficient and selective catalysts |

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification | Ensuring adequate mixing and reaction rates |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters | Initial setup costs, potential for clogging |

Exploration of New Catalytic Transformations Beyond Established Methodologies

The electron-rich nature of the phosphorus center in this compound, conferred by the dimethylamino groups, suggests its potential as a highly effective ligand in a variety of catalytic reactions. gessnergroup.comnih.govresearchgate.net While aminophosphines are known to be effective in established reactions like cross-coupling and hydrogenation, future research should aim to explore their utility in more novel and challenging transformations. researchgate.netsigmaaldrich.com

Potential areas for exploration include:

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation. The electronic properties of this compound could stabilize the low-valent metal centers often involved in C-H activation catalysis.

Photoredox Catalysis: The interplay between photoredox catalysis and transition metal catalysis has opened up new avenues for organic synthesis. Investigating the role of this aminophosphine (B1255530) ligand in dual catalytic systems could lead to the discovery of new reaction pathways.

Polymerization Catalysis: The steric and electronic properties of phosphine (B1218219) ligands can significantly influence the outcome of polymerization reactions. Exploring the use of this compound in, for example, olefin polymerization could lead to polymers with novel properties.

Design and Application of Chiral Variants for Enantioselective Catalysis

The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. uni-muenchen.dersc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com The synthesis of chiral derivatives of this compound represents a significant and promising area for future research. Chirality could be introduced in several ways:

Atropisomerism: By introducing appropriate substituents on the phenyl ring, it may be possible to create stable atropisomers, which are chiral due to restricted rotation around a single bond.

Chiral Amino Groups: Replacing the dimethylamino groups with chiral amines would introduce stereogenic centers into the ligand backbone. researchgate.net

P-Chirogenic Center: Although synthetically challenging, the direct creation of a stereogenic phosphorus center would result in a P-chiral ligand.

These chiral variants could then be applied in a range of enantioselective catalytic reactions, such as asymmetric hydrogenation, allylic alkylation, and conjugate additions. acs.org The modular nature of the proposed chiral modifications would allow for the creation of a ligand library to screen for optimal performance in various reactions. tandfonline.com

Integration into Emerging Fields of Supramolecular Chemistry and Functional Materials

The ability of phosphine ligands to coordinate with metal ions provides a powerful tool for the construction of well-defined supramolecular assemblies. acs.orgnih.govresearchgate.net The 2-bromophenyl substituent in this compound offers a handle for further functionalization, which could be exploited in the design of larger, more complex structures.

Future research in this area could involve:

Self-Assembled Cages and Frameworks: By incorporating this phosphine into multidentate ligand designs, it could be used to construct metal-organic cages or frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. rsc.org

Functional Materials: The incorporation of this compound into polymeric or solid-state materials could lead to new functional materials. For example, phosphine-containing polymers have been investigated for applications in catalysis and as sensors. The synthesis of InP quantum dots using aminophosphine precursors also points to their utility in materials science. rsc.orgmicroledassociation.com

Advanced Spectroscopic and Structural Elucidation Studies for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound and its metal complexes is crucial for rational ligand design and catalyst development. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper mechanistic insights.

Future studies should focus on:

Multinuclear and 2D NMR Spectroscopy: In addition to standard ¹H, ¹³C, and ³¹P NMR, advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can provide detailed information about the connectivity and through-space interactions within the molecule and its complexes. scispace.com Solid-state NMR could also be employed to study the structure of insoluble derivatives or materials.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the free ligand and its metal complexes is essential for a definitive understanding of its three-dimensional structure and coordination modes. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the ligand, predict its coordination properties, and elucidate reaction mechanisms involving its metal complexes.

A summary of relevant analytical techniques is provided in Table 2.

Table 2: Spectroscopic and Structural Elucidation Techniques

| Technique | Information Gained |

|---|---|

| ³¹P NMR Spectroscopy | Electronic environment of the phosphorus atom, coordination to metal centers, ligand exchange dynamics. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and spatial relationships between atoms. |

| X-ray Crystallography | Precise three-dimensional structure, bond lengths, and bond angles. |

| Cyclic Voltammetry | Redox properties of the ligand and its metal complexes. |

| Computational Chemistry (DFT) | Electronic structure, molecular orbitals, reaction energetics, and mechanistic pathways. |

By pursuing these future directions, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(dimethylamino)(2-bromophenyl)phosphine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a brominated aryl precursor reacts with a dimethylamino-substituted phosphine under inert conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C) to confirm substitution patterns and ligand geometry. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is used to assess purity (>95% by GC-MS in analogous phosphine ligands) .

Q. In which catalytic reactions is this compound commonly employed?

- Methodological Answer : This ligand is used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its electron-rich dimethylamino groups and steric bulk from the bromophenyl moiety. For example, similar ligands like CPhos and SPhos enhance catalytic turnover in aryl halide aminations .

Advanced Research Questions

Q. How can computational modeling optimize the use of this compound in reaction design?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO levels) and steric parameters (e.g., percent buried volume, %VBur) to guide ligand selection. Platforms like ICReDD integrate computational screening with experimental validation, reducing trial-and-error approaches. For instance, reaction path simulations can identify transition states where the bromophenyl group stabilizes intermediates via π-interactions .

Q. How do researchers resolve contradictions in catalytic activity data involving this ligand?

- Methodological Answer : Discrepancies in catalytic efficiency often arise from steric/electronic mismatches between the ligand and substrate. Systematic studies using factorial design (e.g., varying temperature, base, and solvent) isolate critical variables. For example, bulky substrates may require ligands with reduced steric hindrance, while electron-deficient aryl halides benefit from electron-donating ligands like dimethylamino-phosphines .

Q. What advanced spectroscopic techniques elucidate the coordination behavior of this compound in metal complexes?

- Methodological Answer : X-ray crystallography provides definitive structural data on metal-ligand coordination. Alternatively, extended X-ray absorption fine structure (EXAFS) spectroscopy probes bond distances and coordination numbers in situ. For instance, the dimethylamino group’s lone pairs may adopt a pseudo-trigonal planar geometry in Pd(0) complexes, enhancing oxidative addition rates .

Experimental Design & Data Analysis

Q. What strategies mitigate air/moisture sensitivity during reactions with this compound?

- Methodological Answer : Strict inert-atmosphere techniques (Schlenk line, glovebox) are essential. Pre-drying solvents (e.g., molecular sieves for THF) and reagents (e.g., base activation at 120°C) minimize decomposition. Real-time monitoring via in situ IR spectroscopy tracks ligand stability under reaction conditions .

Q. How can researchers optimize ligand loading to balance cost and efficiency in large-scale syntheses?

- Methodological Answer : Design of Experiments (DoE) identifies minimal ligand loadings without sacrificing yield. For example, a 2⁴ factorial design (ligand loading, temperature, base concentration, solvent polarity) can model interactions and predict optimal conditions. Catalytic systems with turnover numbers (TON) >10,000 have been reported for structurally similar ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.